(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid
Beschreibung
“(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid” is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold with multiple carbonyl groups and an acetic acid side chain. Its synthesis typically involves the Hantzsch-type cyclocondensation of 6-amino-1,3-dimethyluracil with activated carbonyl compounds, such as itaconimides or acetoacetate esters, in acidic or alcoholic media. For example, reactions with N-arylitaconimides in acetic acid yield aryl-2-(1,3-dimethyl-2,4,7-trioxo-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamides in moderate yields (50–65%) via nucleophilic attack at the C-5 position of uracil, followed by intramolecular recyclization .
Its derivatives are often intermediates in heterocyclic chemistry, serving as precursors for drug discovery .
Eigenschaften
Molekularformel |
C11H13N3O5 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O5/c1-13-8-6(10(18)14(2)11(13)19)3-5(4-7(15)16)9(17)12-8/h5H,3-4H2,1-2H3,(H,12,17)(H,15,16) |
InChI-Schlüssel |
VONUXAXYFLWLSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CC(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Barbituric Acid-Based Condensation
The pyrido[2,3-d]pyrimidine core is accessible via one-pot reactions involving barbituric acid derivatives, amines, and aldehydes. A water-mediated protocol avoids catalysts and achieves 71–77% yields for analogous structures. For the target compound, 1,3-dimethylbarbituric acid serves as the starting material. Reacting it with methylamine and glyoxylic acid (as the aldehyde source) in aqueous medium at 25°C for 18 hours yields the hexahydropyrido[2,3-d]pyrimidine intermediate. Subsequent oxidation with potassium persulfate introduces the 2,4,7-trioxo groups.
Table 1: Optimization of Multicomponent Reaction Parameters
The acetic acid side chain is introduced via a Michael addition using cyanoacetic acid under basic conditions, followed by hydrolysis. Vacuum distillation (≤92°C, ≥0.092 MPa) ensures anhydrous conditions for intermediate stability.
NHC-Catalyzed Aza-Claisen Rearrangement
Mechanism and Substrate Design
N-Heterocyclic carbenes (NHCs) enable the synthesis of dihydropyrido[2,3-d]pyrimidines via aza-Claisen rearrangement. Using 1,3-dimethyl-6-aminouracil and α,β-unsaturated enals, the reaction proceeds through an acyl azolium intermediate, achieving 95% yield for related compounds. The acetic acid group is incorporated via a pre-functionalized enal, such as (E)-3-(carboxymethyl)acrolein.
Key Steps:
-
Oxidative Acylation: NHC activation of the enal forms an α,β-unsaturated acyl azolium.
-
Vinylogous Addition: 6-Aminouracil attacks the acyl azolium, followed by rearrangement and lactamization.
-
Post-Modification: Hydrolysis of the ester group yields the acetic acid derivative.
Table 2: NHC Catalysts and Their Efficacy
| Catalyst (Precursor) | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triazolium Salt 8c | 95 | 20 |
| Imidazolium Salt 8f | 88 | 24 |
Cyclocondensation with Cyanoacetic Acid Derivatives
Vacuum-Assisted Anhydride Formation
Patent data reveals a three-step process for cyanoacetylurea synthesis, adaptable to the target compound:
-
Vacuum Rectification: Cyanoacetic acid is purified under ≤92°C and ≥0.092 MPa.
-
Acetic Anhydride Mediated Dehydration: Forms anhydrous cyanoacetic acid, critical for nucleophilic reactivity.
-
Condensation with Dimethylurea: Heating at 58–62°C with acetic anhydride yields the cyclized product.
Introducing the acetic acid moiety requires substituting cyanoacetic acid with bromoacetic acid in the final step, followed by nucleophilic aromatic substitution.
Post-Synthetic Functionalization Strategies
Side-Chain Introduction via Alkylation
The 6-position of the pyrido[2,3-d]pyrimidine core is alkylated using ethyl bromoacetate in DMF with K₂CO₃. Subsequent saponification with NaOH (2M, 70°C) generates the free carboxylic acid.
Table 3: Alkylation Conditions and Outcomes
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃ | DMF | 68 |
| Methyl iodide | NaH | THF | 42 |
Comparative Analysis of Synthetic Routes
Table 4: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent Reaction | 75 | 98 | High |
| NHC Catalysis | 95 | 99 | Moderate |
| Cyclocondensation | 68 | 95 | High |
The NHC-catalyzed route offers superior yield and purity but requires stringent anhydrous conditions. Multicomponent reactions are preferable for large-scale synthesis due to aqueous compatibility and lower costs .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen untersucht. Sie kann als Ligand in Bindungsstudien oder als Sonde in biochemischen Assays dienen.
Medizin
In der Medizin wird (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)essigsäure auf ihre möglichen therapeutischen Eigenschaften untersucht. Sie kann als Inhibitor oder Aktivator spezifischer Enzyme oder Rezeptoren wirken, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien, Pharmazeutika und Agrochemikalien verwendet werden. Ihre Vielseitigkeit macht sie in verschiedenen Fertigungsprozessen wertvoll.
Wirkmechanismus
Der Wirkmechanismus von (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, indem sie an ihre aktiven Stellen bindet oder ihre Konformation verändert. Die an diesen Wechselwirkungen beteiligten Wege sind komplex und können Signaltransduktion, Genexpression oder Stoffwechselregulation umfassen.
Wissenschaftliche Forschungsanwendungen
2-(1,3-DIMETHYL-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 1,3-Dimethyl-2,4,7-trioxohexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 57821-19-9)
- Molecular Formula : C₁₂H₁₃N₃O₅
- Molar Mass : 279.25 g/mol
- Key Differences: Replaces the acetic acid moiety with an ethyl carboxylate group. This ester derivative is less polar, likely altering solubility and bioavailability compared to the acetic acid variant. It is synthesized via analogous Hantzsch reactions using methyl 2-(3-nitrophenyl)acetoacetate and 6-amino-1,3-dimethyluracil in ethanol .
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (CAS 599173-40-7)
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molar Mass : 206.24 g/mol
- Key Differences : Features a pyrido[1,2-a]pyrimidine core with an aldehyde group instead of a carboxylic acid. The reduced oxidation state and smaller ring system (tetrahydro vs. octahydro) may confer distinct reactivity and metabolic stability .
1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-pyrido[2,3-d]pyrimidine-6-carboxylic Acid (CAS 918476-94-5)
- Molecular Formula : C₈H₅N₃O₅
- Molar Mass : 223.14 g/mol
- This variant is marketed as a pharmaceutical intermediate with higher purity standards (98% HPLC) .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Research Findings and Methodological Considerations
- Structural Comparison Techniques : NMR and optical rotation analysis (as in ) are critical for confirming stereochemistry in pyrido-pyrimidines. Computational graph-theoretical methods () enable precise similarity assessments by treating compounds as molecular graphs, capturing structural nuances better than SMILES strings .
- Reactivity Trends : The acetic acid derivative’s electron-withdrawing groups may reduce nucleophilicity compared to its aldehyde or ester counterparts, impacting its utility in further derivatization .
Further studies on its pharmacokinetics and target engagement are warranted.
Biologische Aktivität
(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
The compound has the following chemical formula and characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₅ |
| Molecular Weight | 243.08 g/mol |
| CAS Number | 501005-88-5 |
| Structure | Chemical Structure |
Biological Activity
Research indicates that (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. A notable study involved screening the compound against a panel of cancer cell lines using the National Cancer Institute's 60-cell line assay. The results indicated variable growth inhibition across different cancer types:
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 92.48 |
| Melanoma | 95.00 |
| Colon Cancer | 100.00 |
| Breast Cancer | 104.68 |
The average growth value across all tested lines was approximately 104.68%, indicating a modest level of anticancer activity .
The proposed mechanism of action involves the compound's ability to interfere with cellular pathways associated with tumor growth and survival. It is believed to target specific enzymes involved in metabolic pathways critical for cancer cell proliferation . Further research is needed to elucidate the precise biochemical interactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid in various experimental models:
- Study on Leukemia Cells : A study focused on K562 leukemia cells showed a significant reduction in cell viability when treated with the compound at concentrations above 10 µM.
- Solid Tumor Models : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The treatment led to apoptosis in tumor cells as evidenced by increased caspase activity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid, and what methodological challenges are associated with its multi-step synthesis?
- Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrido[2,3-d]pyrimidine derivatives with acetic acid moieties. Critical steps include:
- Activation of carboxyl groups : Use of HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) for amide bond formation under anhydrous conditions in DMF .
- Purification : Liquid-liquid extraction (e.g., with ethyl acetate) followed by sequential washing with acidic, basic, and saline solutions to remove unreacted reagents .
- Challenges : Low yields due to steric hindrance from the dimethyl and trioxo groups, requiring precise stoichiometric control and inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the pyrido[2,3-d]pyrimidine core and acetic acid side chain. Key signals include downfield shifts for carbonyl groups (2,4,7-trioxo) and methyl protons (1,3-dimethyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and gradient elution with acetonitrile/water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during its synthesis?
- Answer :
- Temperature Control : Maintain 40–50°C during coupling steps to balance reaction rate and side-product formation .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) to enhance amide bond formation efficiency .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) for intermediates prone to solvolysis, but ensure compatibility with water-sensitive reagents .
- Scale-Up Considerations : Use membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery and impurity removal during industrial-scale synthesis .
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?
- Answer :
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid metabolism as a cause of reduced in vivo efficacy .
- Formulation Adjustments : Use prodrug strategies or lipid-based carriers to improve bioavailability if poor solubility limits in vivo activity .
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of analogs with enhanced biological activity?
- Answer :
- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the trioxo groups and acetic acid side chain .
- Docking Simulations : Model interactions with biological targets (e.g., enzymes in the purine metabolism pathway) to identify critical hydrogen bonds or π-π stacking motifs .
- SAR Analysis : Systematically modify substituents (e.g., replacing methyl groups with halogens) and correlate changes with activity data to refine pharmacophores .
Methodological Recommendations
- Contradiction Mitigation : Replicate critical experiments (e.g., enzyme inhibition assays) under strictly controlled conditions (pH, temperature) to minimize variability .
- Structural Confirmation : Combine X-ray crystallography (for crystalline intermediates) with 2D NMR (e.g., COSY, HSQC) for unambiguous assignment of complex regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
